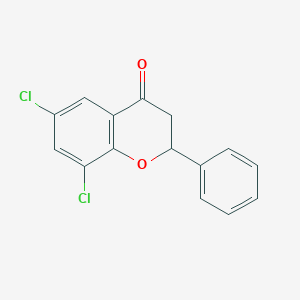

6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic benzopyran-4-one derivative characterized by chlorine substituents at positions 6 and 8 of the benzopyran ring and a phenyl group at position 2. Its molecular formula is listed as C₁₀H₇BrO₃ (molecular weight: 255.07) in , though this may conflict with the compound’s name (expected formula: C₁₅H₁₀Cl₂O₂). It is supplied by American Elements as a high-purity research chemical, though its commercial availability is currently discontinued . The compound’s structure aligns with flavonoid analogs but distinguishes itself through halogenation, which likely enhances lipophilicity and alters bioactivity compared to naturally occurring derivatives.

Properties

IUPAC Name |

6,8-dichloro-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKQWSGEMHEAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the raw materials are procured and processed in large quantities. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The benzopyran-4-one scaffold is common in natural and synthetic flavonoids. Key analogs include:

*Note: Formula discrepancy in (Br vs. Cl) may indicate a reporting error.

Physicochemical Properties

- Stability: Halogenation may improve metabolic stability relative to phenolic derivatives, which are prone to oxidation .

Research Implications and Gaps

- Structural-Activity Relationships : The chlorine substituents in 6,8-dichloro-2-phenyl-... warrant further study to assess impacts on biological targets (e.g., kinase inhibition).

- Formula Discrepancy : Clarification of the target compound’s molecular formula (C₁₀H₇BrO₃ vs. expected C₁₅H₁₀Cl₂O₂) is critical for accurate pharmacological profiling .

Biological Activity

6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS No: 100965-49-9) is a compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular structure of 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one can be represented as follows:

This compound features a benzopyran core substituted with two chlorine atoms and a phenyl group, which may influence its biological activity.

Antimicrobial Activity

Studies have indicated that benzopyran derivatives exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A comparative analysis of antimicrobial activity was conducted where different derivatives were tested for their Minimum Inhibitory Concentration (MIC) values. The results are summarized in the following table:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 6,8-Dichloro derivative | 8 | S. aureus |

| 6,8-Dichloro derivative | 16 | E. coli |

| Other benzopyran analogs | 1 - 4 | Various Gram-positive bacteria |

These findings suggest that the dichloro substitution enhances the antimicrobial efficacy compared to other benzopyran derivatives .

DPP-4 Inhibition

Research on related compounds has highlighted the potential of benzopyran derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial in managing diabetes. A study reported that a similar compound demonstrated over 80% inhibition of DPP-IV activity at an oral dose of 3 mg/kg . While specific data on 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is limited, its structural similarities suggest potential efficacy in this area.

The biological activity of benzopyrans is often attributed to their ability to interact with various biological targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Compounds like 6,8-dichloro derivatives may inhibit enzymes such as DPP-IV by binding to active sites or altering enzyme conformation.

- Antimicrobial Action : The presence of halogen atoms (like chlorine) can enhance membrane permeability and disrupt microbial cell functions.

- Antioxidant Properties : Benzopyrans are known for their antioxidant activities, which can protect cells from oxidative stress and inflammation.

Case Studies

Several studies have explored the biological activities of benzopyran derivatives:

- Antimicrobial Efficacy : A study demonstrated that specific benzopyran derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with percentage inhibitions ranging from 7.75% to 8.94% .

- DPP-IV Inhibition : Another investigation into structurally similar compounds revealed that they could serve as long-lasting antidiabetic agents by effectively inhibiting DPP-IV activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.